molecular formula C10H19N3O4 B081303 Gly-Gly-Leu CAS No. 14857-82-0

Gly-Gly-Leu

Cat. No. B081303
CAS RN: 14857-82-0
M. Wt: 245.28 g/mol
InChI Key: XPJBQTCXPJNIFE-ZETCQYMHSA-N
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Description

Gly-Gly-Leu is a tripeptide composed of two glycine residues and one leucine residue . It is an oligopeptide and also functions as a plant growth regulator . It has a role as a metabolite .


Synthesis Analysis

Peptide synthesis is a well-established process in the chemical industry. The most common building blocks for peptide synthesis are Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents . A more environmentally balanced method of peptide synthesis focuses on developing organic solvent-free synthetic methods using water .

Scientific Research Applications

Antimicrobial Peptides (AMPs)

Gly-Gly-Leu is a part of a larger group of peptides known as Gly- and His-Rich Peptides . These peptides, including Gly-Gly-Leu, have been found to have antimicrobial properties, making them capable of killing pathogenic microorganisms . This makes them highly sought after in human health challenges .

Cell-Penetrating Peptides (CPPs)

These peptides are also known to have cell-penetrating properties . This means they can penetrate cells, which is a property that is highly desirable in the field of drug delivery .

Metal-Chelating Peptides (MCPs)

Gly-Gly-Leu, as part of Gly- and His-Rich Peptides, can also act as metal-chelating peptides . This means they can bind to metals, which can be useful in various fields, including environmental science and medicine .

Proteasome Substrate

Gly-Gly-Leu can be used as a substrate for proteasome peptidase . This application is particularly useful in biochemical research where proteasome activities need to be measured .

Tissue Engineering

Peptides containing Gly-Gly-Leu sequences have been used to improve cell-scaffold interactions in tissue engineering . The peptide sequence derived from collagen and fibronectin motifs can induce cell-scaffold interaction, enhancing the biomimetic functions of polymeric scaffolds .

Antimicrobial Agents in Various Industries

Due to their antimicrobial properties, these peptides have potential applications in various industries including human health, veterinary, animal food industry, cosmetics, agriculture, forestry, gardening, and environmental protection .

Safety And Hazards

The safety data sheet for Z-Gly-Gly-Leu-OH suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Research has shown that treatment with the glycine-containing dipeptides leucine-glycine (Leu-Gly) and glycine-leucine (Gly-Leu) can alter nAc glycine and dopamine levels and locomotor activity in rodent models . This suggests potential future directions for research into the effects of Gly-Gly-Leu and similar peptides.

properties

IUPAC Name

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O4/c1-6(2)3-7(10(16)17)13-9(15)5-12-8(14)4-11/h6-7H,3-5,11H2,1-2H3,(H,12,14)(H,13,15)(H,16,17)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJBQTCXPJNIFE-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601334464
Record name Glycylglycyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601334464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gly-Gly-Leu

CAS RN

14857-82-0
Record name Glycylglycyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601334464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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